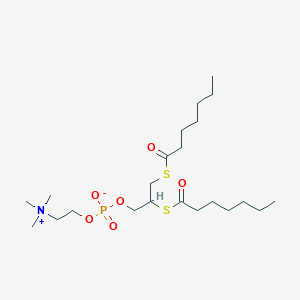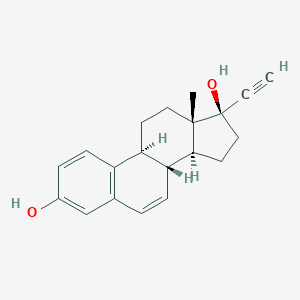
6,7-脱水エチニルエストラジオール
説明
6,7-Dehydro Ethynyl Estradiol is a synthetic estrogen compound. It is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is commonly used in oral contraceptives and hormone replacement therapy due to its potent estrogenic activity.
科学的研究の応用
6,7-Dehydro Ethynyl Estradiol has numerous scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies investigating the biological effects of estrogens and their role in various physiological processes.
Medicine: It is used in the development of oral contraceptives and hormone replacement therapies.
Industry: It is used in the production of various pharmaceutical products and as a standard in quality control processes.
作用機序
Target of Action
6,7-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), which is a synthetic form of the natural hormone estradiol . The primary targets of EE are estrogen receptors, which play a crucial role in various physiological processes such as reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
EE, and by extension 6,7-Dehydro Ethynyl Estradiol, binds to estrogen receptors, modulating gene transcription and protein synthesis . This interaction results in a wide range of effects, depending on the target tissue. For instance, in the female reproductive system, it can lead to changes in the uterine lining, preparing it for possible implantation of a fertilized egg .
Biochemical Pathways
Ee is known to be metabolized primarily by cytochrome p450 enzymes, specifically cyp3a4, cyp3a5, cyp2c8, cyp2c9, and cyp1a2 . These enzymes hydroxylate EE at various positions, and the hydroxylated metabolites can then be further metabolized .
Pharmacokinetics
Ee is known for its high oral bioavailability and resistance to metabolism due to steric hindrance by its c17α ethynyl group . This makes EE more potent when taken orally compared to estradiol
Result of Action
The molecular and cellular effects of 6,7-Dehydro Ethynyl Estradiol are likely to be similar to those of EE, given their structural similarity. EE has a wide range of effects, including modulation of brain function, with effects on mood, emotionality, sexuality, cognition, and memory . It can also cause physical changes such as breast tenderness and fullness .
Action Environment
The action of 6,7-Dehydro Ethynyl Estradiol, like other pharmaceutical estrogens, can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the bioavailability and efficacy of the compound . Additionally, EE has been found in various environmental compartments, including surface water, due to its use in oral contraceptives and subsequent excretion
生化学分析
Biochemical Properties
It is known that Ethinylestradiol, a related compound, can be metabolized by various enzymes including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, SULT1A1, SULT1A3, SULT1E1, CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2
Cellular Effects
The cellular effects of 6,7-Dehydro Ethynyl Estradiol are not well-documented. Ethinylestradiol, a related compound, is known to have various effects on cells. For example, it can cause breast tenderness and fullness . It is also known to be more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus
Molecular Mechanism
Ethinylestradiol, a related compound, is known to act as an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol
Temporal Effects in Laboratory Settings
A study on Ethinylestradiol, a related compound, showed that it underwent thermal decomposition in two steps
Dosage Effects in Animal Models
Studies on Ethinylestradiol, a related compound, have shown that it can have various effects in animal models
Metabolic Pathways
Ethinylestradiol, a related compound, is known to be metabolized by various enzymes including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, SULT1A1, SULT1A3, SULT1E1, CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dehydro Ethynyl Estradiol typically involves the reaction of 6-dehydroestrone with acetylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of 6,7-Dehydro Ethynyl Estradiol involves large-scale chemical synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-purity compound .
化学反応の分析
Types of Reactions
6,7-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6,7-Dehydro Ethynyl Estradiol. These products have different chemical and biological properties, making them useful for various applications .
類似化合物との比較
Similar Compounds
Similar compounds to 6,7-Dehydro Ethynyl Estradiol include:
Ethinyl Estradiol: Another synthetic estrogen commonly used in oral contraceptives.
Estradiol: A naturally occurring estrogen hormone used in hormone replacement therapy.
Mestranol: A synthetic estrogen that was previously used in oral contraceptives but has been largely replaced by ethinyl estradiol.
Uniqueness
6,7-Dehydro Ethynyl Estradiol is unique due to its specific chemical structure, which confers distinct biological properties. Its high potency and stability make it particularly useful in pharmaceutical applications, especially in the formulation of oral contraceptives and hormone replacement therapies.
特性
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHHBFTRYNQBO-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217987 | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67703-68-8 | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DEHYDROETHYNYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


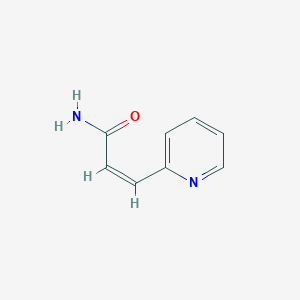
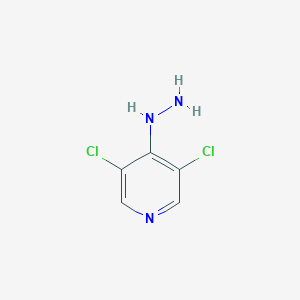
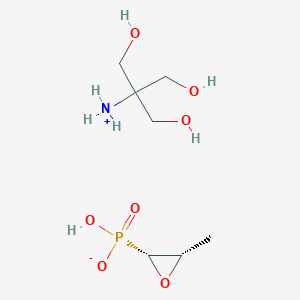
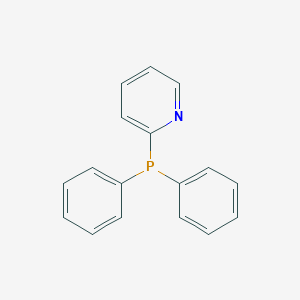
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
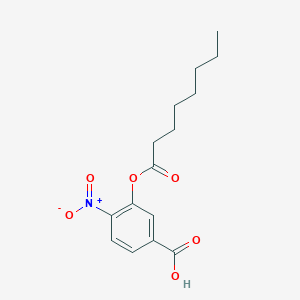
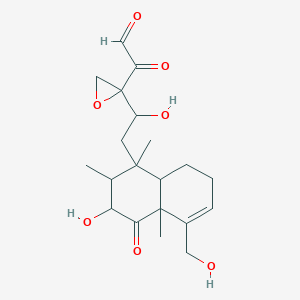
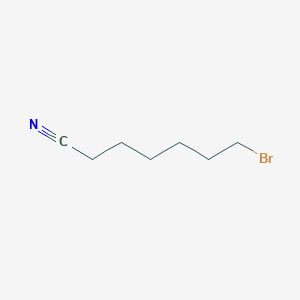
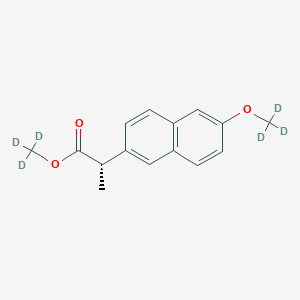

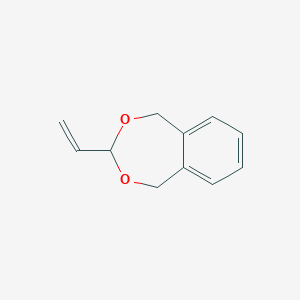
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

